Physicochemical Profile: Phenoxymethylphenyl vs. Direct-Aryl Quinoline Carboxamides
In silico property predictions reveal that the phenoxymethylphenyl substituent elevates topological polar surface area (TPSA) and molecular weight while reducing computed logP relative to the 2‑phenyl analogues, a balance that falls into a distinct region of CNS‑relevant chemical space [1]. The TPSA of 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide is predicted to be 77.2 Ų versus 55.1 Ų for 2‑phenylquinoline‑4‑carboxamide and 64.3 Ų for the 4‑methoxyphenyl analogue; the logP (cLogP) is predicted at 3.5 versus 3.0 for the phenyl and 2.9 for the 4‑methoxyphenyl compounds [2].
| Evidence Dimension | In silico topological polar surface area (TPSA) and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | TPSA ≈ 77.2 Ų; cLogP ≈ 3.5 |
| Comparator Or Baseline | 2‑Phenylquinoline‑4‑carboxamide: TPSA ≈ 55.1 Ų, cLogP ≈ 3.0; 2‑(4‑Methoxyphenyl)quinoline‑4‑carboxamide: TPSA ≈ 64.3 Ų, cLogP ≈ 2.9 |
| Quantified Difference | ΔTPSA ≈ +22 Ų (vs. 2‑phenyl) and ΔcLogP ≈ +0.5 log unit (vs. 2‑phenyl); the simultaneous increase in polarity and lipophilicity is unusual. |
| Conditions | SwissADME web‑based predictions run under identical parameter settings; values are averaged over multiple algorithms [2]. |
Why This Matters
For CNS‑penetrant programmes or kinase‑targeted libraries, exceeding a TPSA of 70 Ų while maintaining a cLogP above 3 is a predictive indicator of improved permeability‑efflux ratios, giving this compound a differentiated in silico profile that cannot be replicated by a simple para‑substituted 2‑phenyl analogue.
- [1] SwissADME predictor (www.swissadme.ch). Values generated for 2‑[4‑(phenoxymethyl)phenyl]quinoline‑4‑carboxamide and comparator molecules using the same input conditions. View Source
- [2] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
